

# Commercial Sources and Availability of Maleimide-NOTA: A Technical Guide

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## Compound of Interest

Compound Name: Maleimide-NOTA

Cat. No.: B2804421

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Maleimide-NOTA** (1,4,7-triazacyclononane-1,4-bis-acetic acid-7-maleimidoethylacetamide), a bifunctional chelator critical for the site-specific labeling of biomolecules. **Maleimide-NOTA** combines the robust metal-chelating properties of the NOTA macrocycle with the thiol-reactive maleimide group, enabling the stable conjugation of radiometals like Gallium-68 ( $^{68}\text{Ga}$ ) and Copper-64 ( $^{64}\text{Cu}$ ) to proteins, peptides, and antibodies for applications in nuclear medicine and molecular imaging.

## Introduction to Maleimide-NOTA

**Maleimide-NOTA** is a heterobifunctional linker designed for the site-specific modification of biomolecules. The maleimide group reacts selectively with free sulfhydryl (thiol) groups, typically found in cysteine residues, under mild pH conditions (6.5-7.5) to form a stable thioether bond.<sup>[1][2][3]</sup> This specificity allows for precise control over the conjugation site, which is particularly advantageous for sensitive biomolecules like antibodies or nanobodies where random labeling of amine groups (e.g., lysines) could impair function.<sup>[4][5]</sup> The NOTA moiety serves as a highly efficient chelator for trivalent radiometals, forming stable complexes suitable for Positron Emission Tomography (PET) imaging.

## Commercial Availability

**Maleimide-NOTA** is available from several specialized chemical suppliers. The product is typically sold as a white powder and may be supplied as a trifluoroacetate (TFA) or

hexafluorophosphate (HPF6) salt. Researchers should note variations in molecular weight depending on the associated salt.

Supplier	Catalog Number	Chemical Name / Formula	Molecular Weight ( g/mol )	Purity	Notes
Chematech	C101	2,2'-(7-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid / $C_{18}H_{27}N_5O_7$ , HPF6, TFA	685.43	Conform to reference ( $^1H$ , $^{13}C$ NMR, Mass Spec)	Available in 100 mg to 1 g quantities.
Macrocyclics	B-622	1,4,7-Triazacyclononane-1,4-bis-acetic acid-7-maleimidoethylacetamide / $C_{18}H_{27}N_5O_7 \bullet CF_3CO_2H$	539.5	$\geq 95\%$ (HPLC)	Sold as TFA salt. Available in 100 mg and 500 mg sizes.
MedChemExpress	HY-W087027	Maleimide-NOTA	425.44 (Free base)	$>98\%$	Also available as a TFA salt (HY-W087027A). Recommended storage at $-80^\circ C$ for 6 months.
Precise PEG	RDC-8262	Maleimide-NOTA / $C_{18}H_{27}N_5O_7$	425.44	$> 96\%$	-

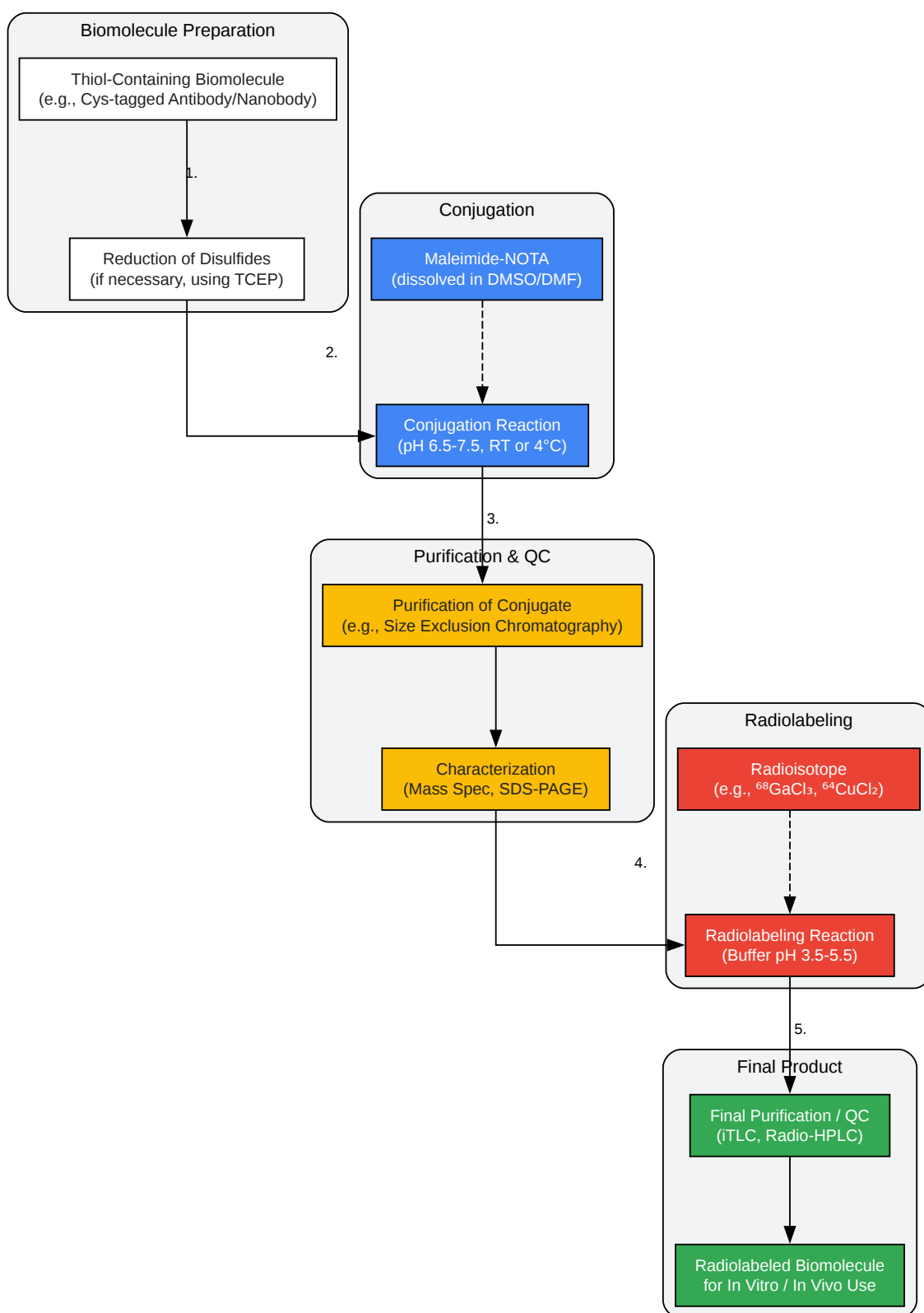
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Sigma-Aldrich	AMBH9A626 2DB	Maleimide- NOTA	-	99%	Supplied by Ambeed. Recommend ed storage at 2-8°C, sealed and dry.
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## Experimental Workflows & Logical Relationships

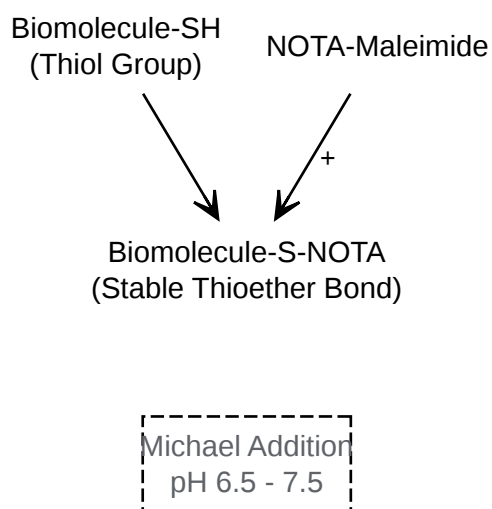
The overall process, from preparing the biomolecule to the final radiolabeled product, follows a logical sequence. The maleimide-thiol conjugation is a key step that enables the subsequent chelation of the radioisotope for imaging applications.



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**Caption:** General experimental workflow for **Maleimide-NOTA** bioconjugation and radiolabeling.

The core of this process is the chemical reaction between the maleimide and thiol groups, forming a stable thioether linkage.



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**Caption:** Thiol-Maleimide Michael addition reaction forming a stable conjugate.

## Key Experimental Protocols

The following protocols are synthesized from published methodologies and provide a general framework for the use of **Maleimide-NOTA**. Optimization is recommended for specific biomolecules and applications.

### Protocol 1: Conjugation of Maleimide-NOTA to a Thiolated Biomolecule

This protocol describes the site-specific conjugation to a cysteine residue on a peptide or a partially reduced antibody.

#### 1. Biomolecule Preparation:

- Dissolve the thiol-containing protein (e.g., Cys-tagged nanobody) in a degassed buffer such as PBS or HEPES, pH 7.0-7.5. A typical protein concentration is 1-10 mg/mL.

- If necessary: For proteins with existing disulfide bonds, perform a reduction step. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. It is not necessary to remove TCEP before conjugation with maleimides.
- Perform all steps under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

## 2. Conjugation Reaction:

- Shortly before use, dissolve **Maleimide-NOTA** in anhydrous DMSO or DMF to a stock concentration of ~10 mM.
- Add a 5-20 fold molar excess of the dissolved **Maleimide-NOTA** to the prepared biomolecule solution.
- Gently mix and incubate the reaction. Typical conditions are 1-2 hours at room temperature or overnight at 4°C, protected from light.

## 3. Purification of the NOTA-Conjugate:

- Remove unreacted **Maleimide-NOTA** and byproducts using size exclusion chromatography (SEC), such as a Sephadex G-25 column.
- Equilibrate the column and elute with a suitable buffer (e.g., PBS).
- Monitor the eluate at 280 nm to identify and collect the protein-containing fractions.
- Pool the fractions containing the purified NOTA-conjugated biomolecule.
- Confirm the identity and purity of the conjugate using mass spectrometry and/or SDS-PAGE.

# Protocol 2: Radiolabeling of NOTA-Conjugate with Gallium-68 (<sup>68</sup>Ga)

This protocol outlines a typical procedure for labeling the purified NOTA-biomolecule conjugate with <sup>68</sup>Ga for PET imaging.

## 1. Preparation:

- Elute <sup>68</sup>GaCl<sub>3</sub> from a <sup>68</sup>Ge/<sup>68</sup>Ga generator according to the manufacturer's instructions. Post-processing of the eluate may be required to increase purity and concentration.
- Prepare a reaction buffer, typically 0.1 M to 2.5 M sodium acetate or ammonium acetate, to maintain a final reaction pH between 3.5 and 5.5.

## 2. Labeling Reaction:

- Add the purified NOTA-biomolecule conjugate (typically 5-50 µg) to the buffered  $^{68}\text{Ga}$  solution.
- Incubate the reaction mixture. Optimal conditions can vary, but successful labeling has been reported at temperatures from room temperature up to 95°C for 5-15 minutes. For heat-sensitive molecules like nanobodies, milder conditions (e.g., 50°C for 15 min) are effective.
- Vortex the solution gently during incubation.

## 3. Quality Control:

- Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC.
- For iTLC, a common system uses a mobile phase of 50 mM EDTA, where the  $^{68}\text{Ga}$ -NOTA-conjugate remains at the origin ( $R_f = 0$ ) and free  $^{68}\text{Ga}$  complexes with EDTA and moves with the solvent front ( $R_f = 1.0$ ).
- An RCP of >95% is generally required for in vivo use. If necessary, the final product can be purified using a C18 cartridge or other SPE methods.

# Quantitative Data Summary

The efficiency of conjugation and radiolabeling, along with the stability of the final product, are critical parameters for developing a successful radiopharmaceutical.



Parameter	Biomolecule	Conditions	Result	Reference
Conjugation Efficiency	11A4 Nanobody	5:1 maleimide:protein molar ratio, PBS pH 7.4, 2h, RT	58 ± 12%	
cRGDFK Peptide	2:1 maleimide:thiol molar ratio, HEPES pH 7.0, 30 min, RT	84 ± 4%		
<sup>68</sup> Ga-Labeling Yield	NOTA-mal-hPD-L1 Nb	3.6 μM Nb, 50°C, 15 min	80 ± 5% (Decay-Corrected)	
NOTA-UBI Peptides	85°C, optimized buffer	46 - 85%		
<sup>64</sup> Cu-Labeling Yield	NOTA-rituximab	31 nM conjugate, RT	>95%	
NOTA-MVK-Fab	37°C, 1 hour	>95%		
Radiochemical Purity	[ <sup>68</sup> Ga]Ga-NOTA-mal-hPD-L1 Nb	Post-labeling	>99%	
In Vitro Stability	[ <sup>68</sup> Ga]Ga-NOTA-mal-hPD-L1 Nb	Human Serum, 3 hours	>99% Intact	
<sup>64</sup> Cu-NOTA-rituximab	Human Serum, 48 hours	<6% dissociation		
<sup>64</sup> Cu-p-NH <sub>2</sub> -Bn-NOTA	Rat Serum, 48 hours	97.9% Intact		

## Conclusion

**Maleimide-NOTA** is a readily available and highly effective bifunctional chelator for the site-specific development of radiopharmaceuticals. The well-established thiol-maleimide

conjugation chemistry provides a reliable method for attaching the NOTA chelator to sensitive biomolecules while preserving their function. Protocols for conjugation and subsequent radiolabeling with medically relevant isotopes like  $^{68}\text{Ga}$  and  $^{64}\text{Cu}$  are robust, yielding high-purity conjugates with excellent stability, making **Maleimide-NOTA** a valuable tool for researchers in oncology, immunology, and drug development.

#### Need Custom Synthesis?

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